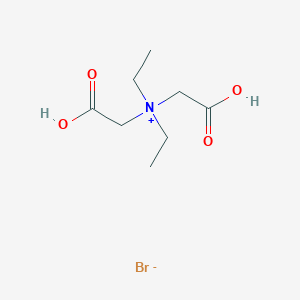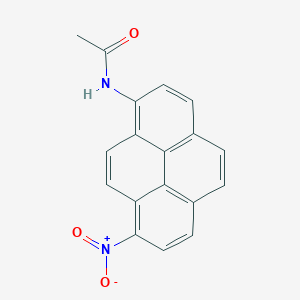
Acetamide, N-(8-nitro-1-pyrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(8-nitro-1-pyrenyl)- is a chemical compound with the molecular formula C18H12N2O3 It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a nitro group at the 8-position of the pyrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(8-nitro-1-pyrenyl)- typically involves the nitration of 1-pyrenylacetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrene ring .
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(8-nitro-1-pyrenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(8-nitro-1-pyrenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(8-nitro-1-pyrenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(8-nitro-1-pyrenyl)- involves its interaction with molecular targets through its nitro and pyrene moieties. The nitro group can participate in redox reactions, while the pyrene ring can intercalate with DNA or interact with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetamidopyren-8-ol: Similar structure but with a hydroxyl group instead of a nitro group.
N-(8-Hydroxy-1-pyrenyl)acetamide: Another derivative with a hydroxyl group at the 8-position.
Uniqueness
Acetamide, N-(8-nitro-1-pyrenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its hydroxyl-substituted counterparts .
Eigenschaften
CAS-Nummer |
30269-05-7 |
|---|---|
Molekularformel |
C18H12N2O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
N-(8-nitropyren-1-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-15-8-4-11-2-3-12-5-9-16(20(22)23)14-7-6-13(15)17(11)18(12)14/h2-9H,1H3,(H,19,21) |
InChI-Schlüssel |
NSGHWQRXJAAOBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


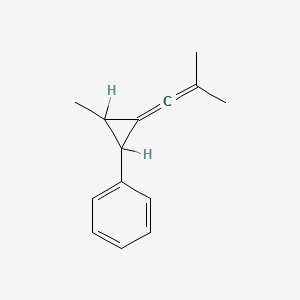

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

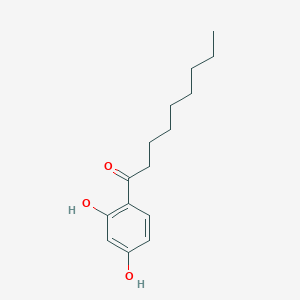
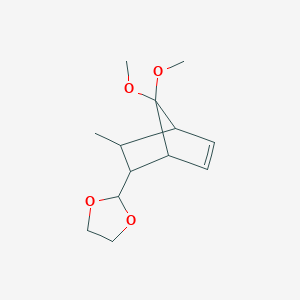


![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
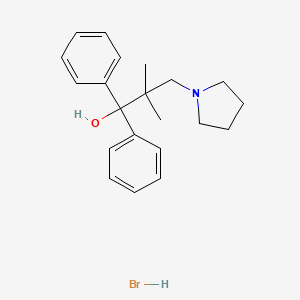
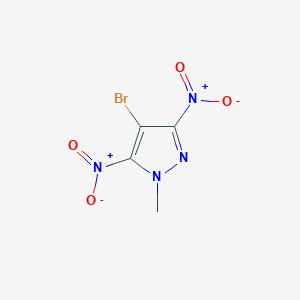
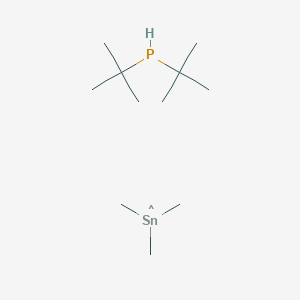
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
